Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate
Overview
Description
Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate is a chemical compound with the molecular formula C20H8F34NaO4P. It is known for its surfactant properties due to its polymeric nature. This compound is often used in various industrial and scientific applications, particularly in the formation of microemulsions and as a flocculating agent.
Preparation Methods
The synthesis of Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate typically involves the reaction of perfluorodecyl iodide with sodium phosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate has several scientific research applications:
Flocculation and Redispersion: It is used in water treatment and separation technologies due to its ability to flocculate magnetite particles.
Asymmetric Allylation of Aldehydes: In organic chemistry, it is used in the allylation of aldehydes in a fluorous biphase system, enhancing the efficiency of synthetic organic reactions.
Microemulsion Formation: This compound is significant in forming microemulsions, particularly in water-in-supercritical CO2 systems, relevant in enhanced oil recovery and pharmaceutical delivery systems.
Interfacial Properties in Surfactant Systems: Research into its interfacial properties helps in formulating products ranging from detergents to pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate involves its surfactant properties. It reduces the surface tension between different phases, facilitating the formation of stable emulsions and microemulsions. The molecular targets include interfaces between water and oil phases, where the compound aligns itself to reduce interfacial tension .
Comparison with Similar Compounds
Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate is unique due to its long perfluorinated chain, which imparts superior surfactant properties compared to shorter-chain analogs. Similar compounds include:
Sodium bis(1H,1H,2H,2H-perfluorooctyl)phosphate: This compound has a shorter perfluorinated chain, resulting in different surfactant properties.
Perfluorodecylphosphonic acid: Another similar compound with different functional groups, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its surfactant efficiency and versatility in various applications.
Properties
IUPAC Name |
sodium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9F34O4P.Na/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-57-59(55,56)58-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54;/h1-4H2,(H,55,56);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRHGUKXMZZVSF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F34NaO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892995 | |
Record name | Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1012.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114519-85-6 | |
Record name | Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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